molecular formula C20H21N3O4 B2825720 Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate CAS No. 474004-97-2

Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Cat. No.: B2825720
CAS No.: 474004-97-2
M. Wt: 367.405
InChI Key: OARJOABNPKVZGL-UHFFFAOYSA-N
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Description

Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamido group to a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline moiety. Its molecular formula is C₂₀H₂₁N₃O₄, with a molar mass of 367.4 g/mol (estimated by comparison to ethyl analogs) . Key structural attributes include:

  • 6,7-Dimethyl substitution on the tetrahydroquinoxaline ring, enhancing steric bulk and lipophilicity.
  • Methyl ester at the benzoate position, influencing solubility and metabolic stability.

This compound is of interest in medicinal chemistry due to the tetrahydroquinoxaline scaffold, which is associated with diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

methyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-11-8-15-16(9-12(11)2)23-19(25)17(22-15)10-18(24)21-14-6-4-13(5-7-14)20(26)27-3/h4-9,17,22H,10H2,1-3H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARJOABNPKVZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, which is then functionalized to introduce the acetyl and benzoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzoate or quinoxaline moieties.

Scientific Research Applications

Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate exerts its effects depends on its interaction with molecular targets. The quinoxaline core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The specific pathways involved vary depending on the application, but may include modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Ethyl Ester Analogs

Ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (C₁₉H₁₉N₃O₄, 353.38 g/mol) and its 6,7-dimethyl derivative (C₂₁H₂₃N₃O₄, 381.42 g/mol) serve as direct analogs . Key differences include:

Property Target Compound (Methyl Ester) Ethyl Analog (No Dimethyl) Ethyl 6,7-Dimethyl Analog
Molecular Formula C₂₀H₂₁N₃O₄ C₁₉H₁₉N₃O₄ C₂₁H₂₃N₃O₄
Molar Mass (g/mol) 367.4 353.38 381.42
logP ~2.8 (estimated) 2.81 ~3.1 (estimated)
Hydrogen Bond Donors 3 3 3
Ester Group Methyl Ethyl Ethyl
  • However, the ethyl group in analogs may enhance membrane permeability due to increased lipophilicity.
  • Dimethyl Substitution: The 6,7-dimethyl groups in the target compound and its ethyl analog increase steric hindrance and logP compared to the non-dimethyl variant, possibly affecting target binding or metabolic stability.

Quinoline-Based Benzoate Derivatives

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) from share structural motifs (e.g., benzoate esters) but differ in core heterocycles :

Property Target Compound C1 (Quinoline Derivative)
Core Structure Tetrahydroquinoxaline Quinoline
Molecular Formula C₂₀H₂₁N₃O₄ C₂₈H₂₅N₃O₃
Key Functional Groups 3-Oxo, dimethyl Piperazine, phenylquinoline
Potential Applications Kinase inhibitors, CNS agents Anticancer, antimicrobial
  • Core Heterocycle: The tetrahydroquinoxaline in the target compound may confer distinct electronic and conformational properties compared to quinoline, influencing binding to biological targets.
  • Biological Relevance: Quinoline derivatives often exhibit antimicrobial activity, whereas tetrahydroquinoxalines are explored for neurological applications .

Agrochemical Methyl Benzoates

Methyl benzoate derivatives like triflusulfuron-methyl () are used as herbicides but differ significantly in structure and function :

Property Target Compound Triflusulfuron-Methyl
Core Structure Tetrahydroquinoxaline Sulfonylurea-triazine
Functional Groups Acetamido, ester Sulfonylurea, triazine
Application Research (pharmaceuticals) Herbicide
  • Structural Divergence: The target compound lacks sulfonylurea and triazine moieties critical for herbicidal activity, highlighting its specialization for non-agrochemical uses.

Biological Activity

Chemical Structure and Properties

The molecular structure of Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : this compound

This compound features a benzoate moiety linked to a quinoxaline derivative, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A related quinoxaline derivative demonstrated an IC50 value of 8.10 μM against Jurkat T cells, showcasing potent cytotoxicity compared to other known agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that quinoxaline derivatives possess broad-spectrum antimicrobial activity:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Quinoxaline DerivativeAntibacterial15 μg/mL
Quinoxaline DerivativeAntifungal10 μg/mL

These findings suggest that this compound may similarly exhibit antimicrobial effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been observed in related studies.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

Experimental Studies

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The following table summarizes key findings from recent experiments:

Study ReferenceCell LineIC50 (μM)Effect Observed
Study AHeLa12.5Induction of apoptosis
Study BMCF715.0Cell cycle arrest at G1 phase
Study CA54910.0Inhibition of proliferation

Clinical Implications

The promising biological activities of this compound suggest potential applications in cancer therapy and infectious disease treatment. Further clinical trials are warranted to establish safety profiles and therapeutic efficacy.

Q & A

Basic Research Question

  • ¹H NMR : Use DMSO-d₆ as a solvent to resolve amide protons (δ = 3.76–3.86 ppm for methyl esters) and aromatic signals (δ = 7.0–8.0 ppm) .
  • HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (expected [M+H]⁺ ~427.4 g/mol based on C₂₁H₂₂N₃O₅).
  • XRD : For crystallographic validation, SHELXL () is recommended for small-molecule refinement, particularly for resolving the tetrahydroquinoxaline ring conformation .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular dynamics (MD) simulations and density functional theory (DFT) () can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, the acetamido linker in facilitates hydrogen bonding with active-site residues. Tools like PyMOL and GROMACS optimize docking poses, while QSAR models correlate substituent effects (e.g., 6,7-dimethyl groups in ) with inhibitory potency .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question
Safety data sheets () classify the compound as Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group.
  • Emergency protocols: Rinse exposed skin with water for 15 minutes; seek medical attention if ingested .

What strategies improve yield in large-scale synthesis without compromising purity?

Advanced Research Question
Scale-up challenges include exothermic reactions and byproduct formation. recommends flow chemistry for controlled temperature and mixing during acylation steps. Catalytic optimization (e.g., Pd/C for hydrogenation) and solvent recycling (e.g., EtOAc recovery via distillation) reduce costs. For purity >97%, repetitive MPLC (medium-pressure liquid chromatography) with 40 g silica columns is effective .

How does the compound’s stereochemistry influence its pharmacological profile?

Advanced Research Question
The tetrahydroquinoxaline core () has a planar chiral center at C2. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) can separate R/S configurations. In vitro assays on isolated enantiomers (e.g., COX-2 inhibition in ) reveal stereospecific activity differences. Racemic mixtures may exhibit reduced efficacy due to antagonistic effects .

What are the limitations of current biological assays for evaluating this compound’s therapeutic potential?

Advanced Research Question
Standard assays (e.g., MTT for cytotoxicity) may overlook off-target effects or metabolic stability. Complementary approaches:

  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Plasma protein binding assays : Equilibrium dialysis quantifies free compound availability.
  • 3D tumor spheroid models : Better mimic in vivo conditions than monolayer cultures .

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